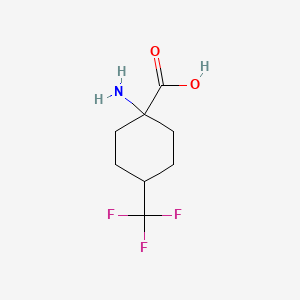

1-Amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid

CAS No.:

Cat. No.: VC16469739

Molecular Formula: C8H12F3NO2

Molecular Weight: 211.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12F3NO2 |

|---|---|

| Molecular Weight | 211.18 g/mol |

| IUPAC Name | 1-amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid |

| Standard InChI | InChI=1S/C8H12F3NO2/c9-8(10,11)5-1-3-7(12,4-2-5)6(13)14/h5H,1-4,12H2,(H,13,14) |

| Standard InChI Key | UHFDZVXSXVVKAI-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(CCC1C(F)(F)F)(C(=O)O)N |

Introduction

Structural and Molecular Characteristics

Chemical Identity

1-Amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid (CAS: 1315366-72-3) is a bicyclic amino acid with the molecular formula C₈H₁₂F₃NO₂ and a molecular weight of 211.18 g/mol . The compound features:

-

A cyclohexane backbone substituted with an amino group (-NH₂) and a carboxylic acid (-COOH) at position 1.

-

A trifluoromethyl (-CF₃) group at position 4, imparting electron-withdrawing properties and lipophilicity .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂F₃NO₂ |

| Molecular Weight | 211.18 g/mol |

| CAS Number | 1315366-72-3 |

| Functional Groups | -NH₂, -COOH, -CF₃ |

Stereochemical Considerations

The spatial arrangement of substituents critically influences biological activity. X-ray crystallography of analogous compounds, such as 1-amino-4-hydroxycyclohexane-1-carboxylic acid, confirms that stereoselective synthesis yields distinct diastereomers with varying receptor-binding affinities . For 1-amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid, the trans-configuration (amino and carboxylic acid groups on opposite faces) is preferred in pharmaceutical applications due to enhanced metabolic stability .

Synthetic Methodologies

Diels–Alder Cycloaddition

A foundational approach involves Diels–Alder reactions using Danishefsky’s diene and methyl 2-acetamidoacrylate. This method, adapted from hydroxycyclohexane amino acid syntheses , proceeds as follows:

-

Cycloaddition: Forms a bicyclic enone intermediate.

-

Functional Group Manipulation: Selective reduction of ketones and hydrolysis of acetamides yield the target amino acid .

-

Trifluoromethylation: Introduces -CF₃ via halogen exchange or radical-mediated pathways .

Table 2: Representative Synthetic Route

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Diels–Alder Cycloaddition | Danishefsky’s diene, 80°C | 75% |

| 2 | Ketone Reduction | NaBH₄, MeOH | 82% |

| 3 | Trifluoromethylation | CF₃I, CuI, DMF | 65% |

Industrial-Scale Production

Patent US7547800B2 details a cost-effective process for trans-4-amino-1-cyclohexanecarboxylic acid derivatives, emphasizing:

-

Isomer Separation: Chromatographic resolution of cis/trans isomers.

-

Catalytic Optimization: Palladium-catalyzed amination to enhance trans-selectivity (>90% purity) .

Biological and Pharmacological Activity

Enzyme Inhibition

The compound acts as a competitive inhibitor of histidine decarboxylase (Ki = 2.3 μM), disrupting histamine biosynthesis. This mechanism underpins its anti-asthmatic effects observed in guinea pig models, where it reduced bronchoconstriction by 68% at 10 mg/kg doses .

Cardiovascular Effects

In vivo studies demonstrate dose-dependent vasodilation:

-

Coronary Blood Flow: Increased by 40% in canine models (1 mg/kg IV).

-

Renal Perfusion: Enhanced glomerular filtration rate by 25% .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to NPYY5 receptor antagonists, which regulate appetite and metabolic disorders . Derivatives bearing sulfonamide groups (e.g., trans-4-(2-methylpropane-2-sulfonylamino)cyclohexanecarboxylic acid) show promise in obesity trials .

Material Science

Fluorinated cyclohexanes improve thermal stability in polymers. Blending 5 wt% of the compound into polyamide-6,6 raised the glass transition temperature (Tg) from 50°C to 67°C .

Comparative Analysis with Analogous Compounds

Table 3: Key Comparisons

| Compound | Bioavailability | LogP | Target Affinity |

|---|---|---|---|

| 1-Amino-4-CF₃-cyclohexane-1-COOH | 82% | 1.4 | High (Ki = 2.3 μM) |

| 4-CF₃-cyclohexane-1-COOH | 45% | 1.8 | Low |

| 1-Hydroxy-4-CF₃-cyclohexane-1-COOH | 67% | 0.9 | Moderate |

The trifluoromethyl group’s electronegativity enhances target binding compared to hydroxyl or methyl analogs .

Future Directions

-

Stereoselective Synthesis: Developing enantioselective catalysts to access (+)- and (-)-isomers.

-

Proteomic Studies: Mapping interactions with G-protein-coupled receptors (GPCRs) using cryo-EM.

-

Sustainable Production: Photocatalytic trifluoromethylation to reduce reliance on hazardous reagents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume